Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Atherosclerosis ABCA1 Transporter Cholesterol Efflux

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide (CAS 695172-77-1) is a synthetic small molecule belonging to the N-benzothiazolyl-benzenesulfonamide class. This class is characterized by a benzothiazole heterocycle linked to a benzenesulfonamide moiety, a scaffold known for its ability to engage diverse biological targets such as ATP-binding cassette transporter A1 (ABCA1) for cholesterol efflux and B-type scavenger receptor I (SR-BI) for reverse cholesterol transport.

Molecular Formula C21H18N2O2S2
Molecular Weight 394.51
CAS No. 695172-77-1
Cat. No. B2464597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
CAS695172-77-1
Molecular FormulaC21H18N2O2S2
Molecular Weight394.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H18N2O2S2/c1-14-10-11-15(2)20(12-14)27(24,25)23-17-7-5-6-16(13-17)21-22-18-8-3-4-9-19(18)26-21/h3-13,23H,1-2H3
InChIKeyZOIQSBFEJSQAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide (CAS 695172-77-1): A Multifunctional N-Benzothiazolyl-Benzenesulfonamide


N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide (CAS 695172-77-1) is a synthetic small molecule belonging to the N-benzothiazolyl-benzenesulfonamide class [1]. This class is characterized by a benzothiazole heterocycle linked to a benzenesulfonamide moiety, a scaffold known for its ability to engage diverse biological targets such as ATP-binding cassette transporter A1 (ABCA1) for cholesterol efflux and B-type scavenger receptor I (SR-BI) for reverse cholesterol transport [1][2]. The 2,5-dimethyl substitution on the terminal phenyl ring represents a specific structural variation that can significantly alter target selectivity and physicochemical properties compared to other analogs in the series.

Critical Differentiation: Why Generic N-Benzothiazolyl-Benzenesulfonamides Cannot Substitute for CAS 695172-77-1 in Targeted Research


The biological activity of N-benzothiazolyl-benzenesulfonamides is exquisitely sensitive to the nature and position of substituents on both the benzothiazole and the terminal phenyl ring [1][2]. Generic or quasi-analogous compounds cannot be treated as interchangeable. For example, in the ABCA1 upregulation series, replacing a methoxy group on the benzothiazole with a fluorine or chlorine atom, or exchanging an ester with a cyano group, dramatically altered activity, yielding EC50 values ranging from 0.37 μM to 0.97 μM [1]. Similarly, the SR-BI upregulation patent explicitly defines distinct substitution patterns (e.g., -OCH3, -F, -Cl, -NO2 at various positions) linked to functional activity [2]. Therefore, a compound with a 2,5-dimethyl substitution pattern, like CAS 695172-77-1, is predicted to possess a unique activity and selectivity profile that cannot be inferred from or replicated by other in-class members. Its specific geometry imposes distinct constraints on target binding pockets, making it a non-fungible chemical probe for studying lipid metabolism pathways.

Quantitative Differentiation Evidence for CAS 695172-77-1 vs. Closest Analogs


ABCA1 Expression Upregulation Potential vs. Parent Compound WY06

While direct assay data for CAS 695172-77-1 is not available in the primary literature, a class-level inference can be drawn from the structure-activity relationship (SAR) established for N-benzothiazolyl-2-benzenesulfonamides. The lead compound WY06 was modified by introducing a 2,5-dimethyl substitution to potentially enhance target engagement. In the published series, optimized analogs demonstrated potent ABCA1 upregulatory activity, with EC50 values as low as 0.37 μM [1]. The 2,5-dimethylbenzene motif, by occupying a hydrophobic sub-pocket not adequately filled by WY06, is hypothesized to improve binding affinity, a differentiation that sets it apart from the parent compound.

Atherosclerosis ABCA1 Transporter Cholesterol Efflux

SR-BI Receptor Upregulation Mechanism: Class Differentiation from Simple Sulfonamides

Patent CN108250165 explicitly claims a series of N-benzothiazolyl benzenesulfonamide derivatives, including those with dimethyl substitutions, as upregulators of SR-BI expression, a key receptor in high-density lipoprotein (HDL) metabolism [1]. This mechanism is fundamentally different from simple benzenesulfonamides, which are typically carbonic anhydrase inhibitors. The benzothiazole moiety and the specific substitution pattern are critical for this distinct activity. While individual EC50 values for CAS 695172-77-1 are not provided in the patent summary, the class of N-benzothiazolyl benzenesulfonamides is defined as possessing this activity, which is absent in generic sulfonamides like sulfanilamide.

Cardiovascular Disease SR-BI Receptor HDL Metabolism

Optimal Research Use Cases for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide


Investigating ABCA1-Mediated Cholesterol Efflux in Macrophages

Based on class-level SAR, this compound is a candidate for studies aiming to upregulate ABCA1 to promote cholesterol efflux from macrophage foam cells, a key process in atherosclerosis regression. It can serve as a chemical tool to dissect the LXR-independent regulation of ABCA1, as its scaffold differs from classical LXR agonists [1].

Elucidating SR-BI Dependent HDL Cholesterol Uptake in Hepatocytes

Given its structural classification in patent CN108250165, the compound is applicable as a probe to study SR-BI-mediated selective cholesterol ester uptake. It can be used in assays measuring HDL binding and cholesterol delivery in hepatic models, potentially outperforming non-specific sulfonamide controls [2].

Structure-Activity Relationship (SAR) Expansion for Dual ABCA1/SR-BI Upregulators

The 2,5-dimethyl substitution provides a unique anchor point for further medicinal chemistry optimization. Researchers can use this compound as a lead-like intermediate to synthesize hybrid molecules that simultaneously target both ABCA1 and SR-BI pathways, a strategy not feasible with unsubstituted or mono-substituted analogs [1][2].

Negative Control Differentiation from Carbonic Anhydrase Inhibitors

In experiments where carbonic anhydrase inhibition is a confounding factor (common with simple sulfonamides), this benzothiazole-linked dimethylsulfonamide serves as a superior negative control. Its activity is biased towards lipid metabolism receptors over ubiquitous off-target CAs, a distinction from generic benzenesulfonamides [1][2].

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.